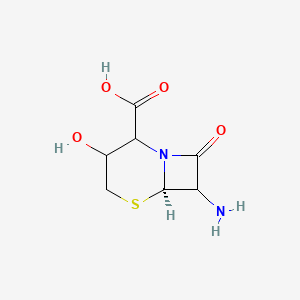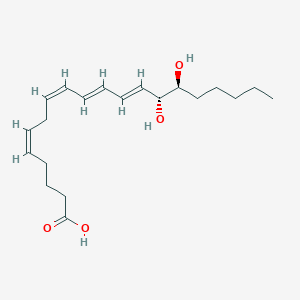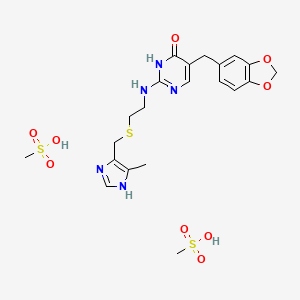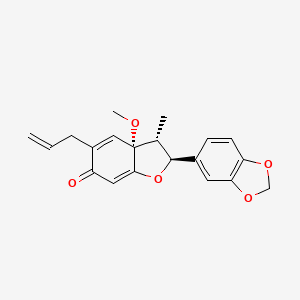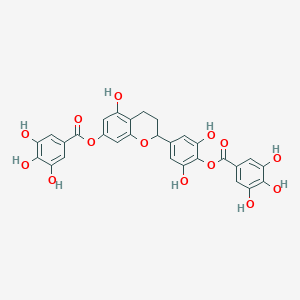
7,4'-di-O-galloyltricetiflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,4'-di-O-galloyltricetiflavan is a diester obtained by the formal condensation of gallic acid with the hydroxy groups at positions 7 and 4' of 3',4',5',5,7-pentahydroxyflavan. Isolated from the leaves of Pithecellobium clypearia, it exhibits antiviral activity. It has a role as a metabolite and an antiviral agent. It is a diester, a gallate ester and a trihydroxyflavan. It derives from a flavan.
Applications De Recherche Scientifique
Antiviral Properties
7,4'-di-O-galloyltricetiflavan, isolated from Pithecellobium clypearia, has demonstrated notable antiviral properties. It shows inhibitory effects against various viruses, including respiratory syncytial virus, influenza A (H1N1) virus, Coxsackie B3 virus, and Herpes simplex virus type 1. These findings suggest its potential application in the development of antiviral therapies (Li et al., 2006).
Anti-Inflammatory and Immunomodulatory Effects
Studies have shown that 7,4'-di-O-galloyltricetiflavan can inhibit the expression of proinflammatory cytokines such as IL-6 or MCP-1. These cytokines are induced by the influenza H1N1 virus in human lung carcinoma cells, indicating the compound's potential role in modulating immune responses and inflammation (Kang et al., 2014).
Antibacterial and Antidiabetic Components
7,4'-di-O-galloyltricetiflavan has been identified as an active component in Archidendron clypearia, exhibiting antibacterial and antidiabetic properties. This compound's ability to bind to key enzyme pockets with significant binding energy highlights its potential in developing antibacterial and antidiabetic products (Ji et al., 2023).
Neuroprotective Activity
7,4'-di-O-galloyltricetiflavan has been identified as a natural flavonoid with potential neuroprotective activity. It has been explored for its ability to inhibit β-amyloid aggregation, a key process in Alzheimer's disease, and has demonstrated neuroprotective activities against oxidative stress-induced damage in human neuroblastoma cells (Shi et al., 2020).
Antioxidant Properties
7,4'-di-O-galloyltricetiflavan has shown significant antioxidant properties, particularly in its ability to scavenge hydroperoxyl radicals (HOO•). Its efficacy in polar environments like water is notably higher than other natural antioxidants such as trans-resveratrol or ascorbic acid, making it a promising natural antioxidant (Hieu et al., 2022).
Propriétés
Formule moléculaire |
C29H22O14 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
[2-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxyphenyl]-5-hydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H22O14/c30-16-9-14(41-28(39)12-5-17(31)25(37)18(32)6-12)10-24-15(16)1-2-23(42-24)11-3-21(35)27(22(36)4-11)43-29(40)13-7-19(33)26(38)20(34)8-13/h3-10,23,30-38H,1-2H2 |
Clé InChI |
LRBYDVJXPROTLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



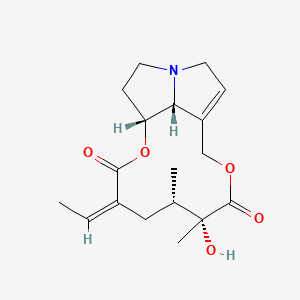
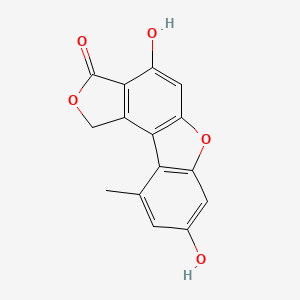
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)
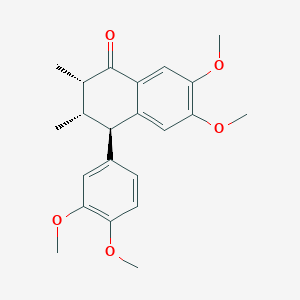

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)
![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)

